molecular formula C7H6BrNO2 B13426737 Methyl 5-Bromopicolinate-D3

Methyl 5-Bromopicolinate-D3

Cat. No.: B13426737
M. Wt: 219.05 g/mol
InChI Key: JEURNBCYNWNADN-NRUYWUNFSA-N
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Description

Methyl 5-Bromopicolinate-D3 is a deuterium-labeled compound with the molecular formula C7H3BrD3NO2 and a molecular weight of 219.05 g/mol . It is a derivative of Methyl 5-Bromopicolinate, where three hydrogen atoms are replaced by deuterium atoms. This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-Bromopicolinate-D3 can be synthesized through a multi-step process. One common method involves the bromination of picolinic acid followed by esterification. The reaction typically involves the use of bromine and a suitable solvent under controlled temperature conditions . The deuterium labeling is achieved by using deuterated reagents during the synthesis process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromopicolinate-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted picolinates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Methyl 5-Bromopicolinate-D3 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-Bromopicolinate-D3 involves its interaction with specific molecular targets. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound can inhibit certain enzymes or transporters, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Bromopicolinate-D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurement and analysis are required .

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

219.05 g/mol

IUPAC Name

methyl 5-bromo-3,4,6-trideuteriopyridine-2-carboxylate

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3/i2D,3D,4D

InChI Key

JEURNBCYNWNADN-NRUYWUNFSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1Br)[2H])C(=O)OC)[2H]

Canonical SMILES

COC(=O)C1=NC=C(C=C1)Br

Origin of Product

United States

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